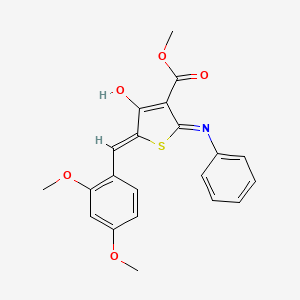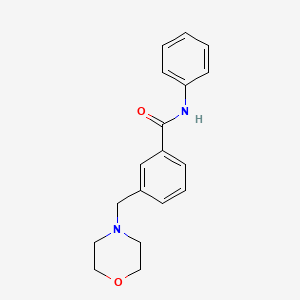![molecular formula C25H28N4O9 B6109686 2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid](/img/structure/B6109686.png)
2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both quinoline and acetamide moieties, making it a subject of interest for chemists and biochemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with acetamide precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide.
Uniqueness
2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide is unique due to its combined quinoline and acetamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.2C2H2O4/c1-24(2)20-13-19(17-11-7-8-12-18(17)22-20)23-21(26)15-25(3)14-16-9-5-4-6-10-16;2*3-1(4)2(5)6/h4-13H,14-15H2,1-3H3,(H,22,23,26);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRPVSNTQZKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CN(C)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6109607.png)
![3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6109612.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6109637.png)
![4-[(7-benzyl-6-oxo-1H-purin-2-yl)amino]benzenesulfonamide](/img/structure/B6109645.png)

![ethyl 4-({[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetyl}amino)-1-piperidinecarboxylate](/img/structure/B6109660.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6109679.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6109680.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6109698.png)
![ethyl 4-{1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6109713.png)
![2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6109717.png)
![2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B6109723.png)
